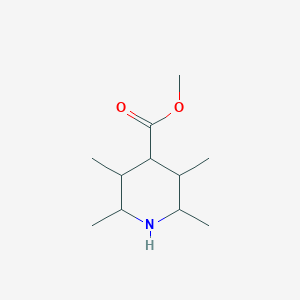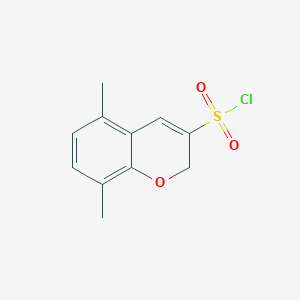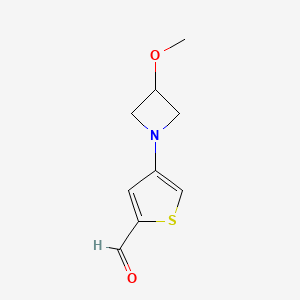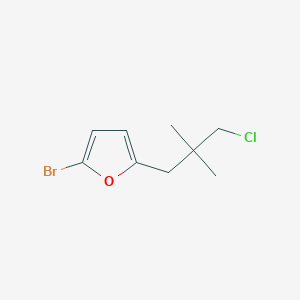
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions . One common method starts with the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The resulting intermediate undergoes further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like iodine or Oxone to form hydroxylamine or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, Oxone, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can yield hydroxylamine derivatives, while substitution reactions can produce a wide range of substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A structurally similar compound used in various chemical reactions and as a stabilizer.
Methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
Uniqueness
Methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
methyl 2,3,5,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-6-8(3)12-9(4)7(2)10(6)11(13)14-5/h6-10,12H,1-5H3 |
InChI-Schlüssel |
VUEAJPOADHNBEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC(C(C1C(=O)OC)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)




![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)


![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)

![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)
![Methyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13188649.png)
